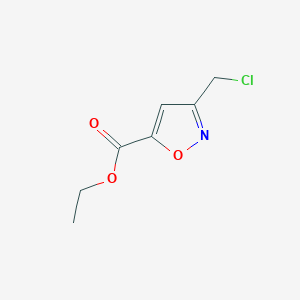
(2-Oxopiperidin-1-yl)acetyl chloride
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxopiperidin-1-yl)acetyl chloride typically involves the reaction of (2-Oxopiperidin-1-yl)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
(2-Oxopiperidin-1-yl)acetic acid+SOCl2→(2-Oxopiperidin-1-yl)acetyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
(2-Oxopiperidin-1-yl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2-Oxopiperidin-1-yl)acetic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with an amine, the product would be an amide.
Hydrolysis: The major products are (2-Oxopiperidin-1-yl)acetic acid and hydrochloric acid.
科学的研究の応用
(2-Oxopiperidin-1-yl)acetyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Oxopiperidin-1-yl)acetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
類似化合物との比較
Similar Compounds
(2-Oxopiperidin-1-yl)acetic acid: The parent compound from which (2-Oxopiperidin-1-yl)acetyl chloride is derived.
Acetyl chloride: A simpler acyl chloride with similar reactivity but lacking the piperidinone ring.
Uniqueness
This compound is unique due to the presence of the piperidinone ring, which imparts specific reactivity and properties that are not present in simpler acyl chlorides .
特性
IUPAC Name |
2-(2-oxopiperidin-1-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2/c8-6(10)5-9-4-2-1-3-7(9)11/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYWVPALKPYZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B1406450.png)




![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)

![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)
![3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1406464.png)
![6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1406465.png)


